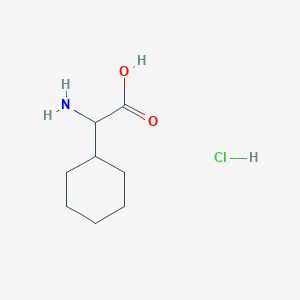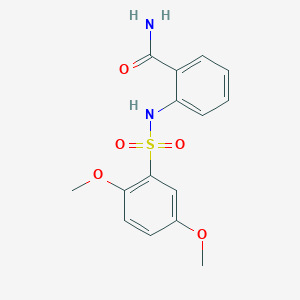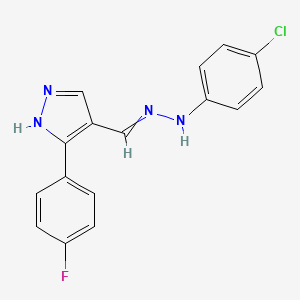![molecular formula C12H19ClN2O3 B2513872 4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one CAS No. 2411230-13-0](/img/structure/B2513872.png)
4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one, commonly known as CPPO, is a chemical compound that has attracted the attention of many researchers in the field of medicinal chemistry. CPPO belongs to the class of oxazolidinone compounds and has been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of CPPO is not fully understood. However, it has been suggested that CPPO exerts its biological activities by inhibiting the synthesis of bacterial and fungal proteins. CPPO has been shown to bind to the 50S ribosomal subunit of bacteria and inhibit the formation of the initiation complex, thereby preventing the synthesis of bacterial proteins. CPPO has also been found to inhibit the fungal protein synthesis by binding to the 60S ribosomal subunit.
Biochemical and Physiological Effects
CPPO has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, thereby preventing infections. CPPO has also been found to possess anticancer activity by inducing apoptosis in cancer cells. Furthermore, CPPO has been found to have anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPPO has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. Furthermore, CPPO has been found to be stable under a wide range of conditions, making it suitable for use in various assays. However, CPPO also has some limitations for lab experiments. It is toxic to some cell lines at high concentrations, and it may interfere with the activity of some enzymes.
Direcciones Futuras
CPPO has shown great potential for the development of new therapeutics. Future research should focus on the optimization of CPPO's biological activities and the development of new analogs with improved activity and selectivity. Furthermore, the mechanism of action of CPPO should be further elucidated to better understand its biological activities. CPPO should also be evaluated for its potential in the treatment of other diseases, such as viral infections and inflammatory diseases.
Métodos De Síntesis
The synthesis of CPPO involves the reaction of 2-chloropropionyl chloride with piperidine to form 1-(2-chloropropanoyl)piperidine. This intermediate is then reacted with 4-methyl-1,3-oxazolidin-2-one to form CPPO. The reaction can be carried out in the presence of a suitable base and solvent, and the product can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
CPPO has been extensively studied for its potential therapeutic applications. It has been found to possess antibacterial, antifungal, antiviral, and anticancer activities. CPPO has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). It has also been found to be effective against fungal infections such as Candida albicans and Aspergillus fumigatus. CPPO has been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Furthermore, CPPO has been found to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
4-[1-(2-chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O3/c1-8(13)10(16)15-5-3-4-9(6-15)12(2)7-18-11(17)14-12/h8-9H,3-7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDIODZOPPRASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C2(COC(=O)N2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2513790.png)
![2,5-dimethyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)furan-3-carboxamide](/img/structure/B2513792.png)
![1-Benzyl-3-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]-3-methylazetidin-2-one](/img/structure/B2513794.png)

![4-(2-Furyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2513796.png)
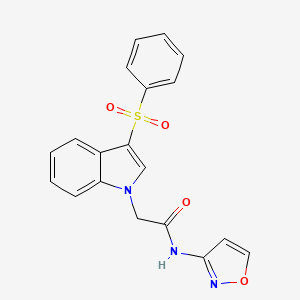
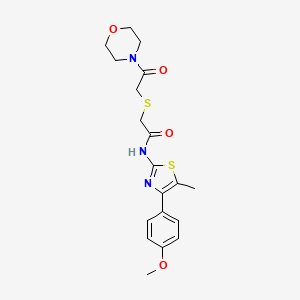

![Methyl 2-[6-methoxy-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2513803.png)

